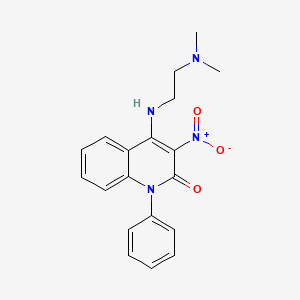
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H15F2NO2·HCl. It is known for its high purity and stability, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
The synthesis of 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexane ring, followed by the introduction of the difluoro and pyridin-2-ylmethyl groups. The final step involves the formation of the carboxylic acid hydrochloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .
Chemical Reactions Analysis
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Some similar compounds include:
- 4,4-Difluoro-1-(2-pyridinylmethyl)cyclohexanecarboxylic acid hydrochloride
- 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride These compounds share structural similarities but differ in their chemical and physical properties, leading to different applications and reactivities .
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)6-4-12(5-7-13,11(17)18)9-10-3-1-2-8-16-10;/h1-3,8H,4-7,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQBOIBAOFVFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=N2)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methanone](/img/structure/B2422688.png)
![4-[Ethyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B2422689.png)

![N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2422691.png)

![N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2422693.png)
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2422695.png)


![3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2422700.png)

![4-{[(2Z)-3-carbamoyl-6-methoxy-2H-chromen-2-ylidene]amino}benzoic acid](/img/structure/B2422703.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2422704.png)
